1-(2,6-Dimethoxyphenyl)-2,2-difluoroethan-1-one
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Overview
Description
1-(2,6-Dimethoxyphenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a difluoroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 2,6-dimethoxyphenol with difluoroacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial methods may also incorporate advanced purification techniques to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethoxyphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethanone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2,6-Dimethoxyphenyl)-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxyphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,6-Dimethoxyphenol: Shares the dimethoxyphenyl group but lacks the difluoroethanone moiety.
Tris(2,6-dimethoxyphenyl)methyl carbenium ion: Contains the dimethoxyphenyl group but differs in structure and reactivity.
Uniqueness: 1-(2,6-Dimethoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of both the dimethoxyphenyl and difluoroethanone groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10F2O3 |
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Molecular Weight |
216.18 g/mol |
IUPAC Name |
1-(2,6-dimethoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H10F2O3/c1-14-6-4-3-5-7(15-2)8(6)9(13)10(11)12/h3-5,10H,1-2H3 |
InChI Key |
RIVHFRMSEVCIJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C(F)F |
Origin of Product |
United States |
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